molecular formula C7H14O4 B1235672 Oleandrose CAS No. 13089-77-5

Oleandrose

Cat. No. B1235672
CAS RN: 13089-77-5
M. Wt: 162.18 g/mol
InChI Key: GOYBREOSJSERKM-ACZMJKKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oleandrose is a dideoxyhexose derivative.

Scientific Research Applications

  • Oleandrose in Antibiotic Biosynthesis Oleandrose, a sugar molecule, plays a crucial role in the biosynthesis of oleandomycin, a macrolide antibiotic. Researchers have identified genes responsible for the biosynthesis of oleandrose in Streptomyces antibioticus, a bacteria known for antibiotic production. These findings enhance our understanding of antibiotic biosynthesis and could aid in developing new antibiotics (Rodríguez et al., 2001).

  • Chemical Synthesis and Derivatives of Oleandrose Scientific interest in oleandrose extends to its chemical synthesis. Studies have been conducted to synthesize derivatives of oleandrose, such as 2,2-difluorooleandrose, which are valuable for further research in chemistry and potentially in drug development (Bliard et al., 1989).

  • Oleandrose as a Precursor in Avermectins Oleandrose serves as a precursor in the production of avermectins, compounds used in anthelmintic agents. The nucleotide sugar dTDP-oleandrose has been identified as a key intermediate in this process, highlighting oleandrose's role in the synthesis of important pharmaceuticals (Schulman et al., 1990).

  • Biosynthetic Pathways and Genetic Engineering The study of oleandrose's biosynthetic pathways has led to advancements in genetic engineering. By manipulating the genes involved in oleandrose biosynthesis, scientists can produce novel glycosylated compounds, potentially leading to the discovery of new bioactive substances (Rodríguez et al., 2002).

  • Role in Cardiotonic Steroids Synthesis Oleandrose is involved in the synthesis of cardiotonic steroids like oleandrin. The study of its role in the formation of these compounds provides insights into the pharmacological properties and potential therapeutic applications of these steroids (Singh et al., 2021).

properties

CAS RN

13089-77-5

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

(3S,4S,5S)-4,5-dihydroxy-3-methoxyhexanal

InChI

InChI=1S/C7H14O4/c1-5(9)7(10)6(11-2)3-4-8/h4-7,9-10H,3H2,1-2H3/t5-,6-,7-/m0/s1

InChI Key

GOYBREOSJSERKM-ACZMJKKPSA-N

Isomeric SMILES

C[C@@H]([C@@H]([C@H](CC=O)OC)O)O

SMILES

CC(C(C(CC=O)OC)O)O

Canonical SMILES

CC(C(C(CC=O)OC)O)O

synonyms

2,6-dideoxy-3-O-methyl-arabino-hexose
L-oleandrose
oleandrose

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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